molecular formula C7H14Br2 B124887 1,7-Dibromoheptane CAS No. 4549-31-9

1,7-Dibromoheptane

Cat. No.: B124887
CAS No.: 4549-31-9
M. Wt: 257.99 g/mol
InChI Key: LVWSZGCVEZRFBT-UHFFFAOYSA-N
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Description

1,7-Dibromoheptane: is an organic compound with the molecular formula C7H14Br2 . It is a colorless to light yellow liquid at room temperature and has a molecular weight of 257.99 g/mol . .

Mechanism of Action

Target of Action

1,7-Dibromoheptane is a chemical compound used as an intermediate in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it is involved in .

Mode of Action

The mode of action of this compound involves its participation in chemical reactions. For instance, during the synthesis process of this compound from 1,7-heptanediol and hydrobromic acid, the first step is the formation of 7-bromo-1-heptanol from 1,7-heptanediol and hydrobromic acid, which is a slow step. The second step, the formation of this compound from 7-bromo-1-heptanol and hydrobromic acid, is a fast step .

Biochemical Pathways

As a chemical intermediate, this compound is involved in the synthesis of various compounds. It has been used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether . .

Pharmacokinetics

As a chemical compound, its bioavailability would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the synthesis of this compound from 1,7-heptanediol and hydrobromic acid is catalyzed by acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dibromoheptane can be synthesized through the bromination of 1,7-heptanediol . The reaction involves the use of hydrobromic acid as the brominating agent and an acid catalyst . The process follows a two-step mechanism:

Industrial Production Methods: The industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is carried out in a controlled environment to manage the exothermic nature of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dibromoheptane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, using hydroxide ions results in the formation of .

    Elimination reactions: The major product is 1,6-heptadiene .

Comparison with Similar Compounds

  • 1,5-Dibromopentane
  • 1,9-Dibromononane
  • 1,6-Dibromohexane
  • 1,8-Dibromooctane

Comparison: 1,7-Dibromoheptane is unique due to its specific chain length and the position of the bromine atoms. Compared to other dibromoalkanes, it offers distinct reactivity and selectivity in organic synthesis. For example, 1,5-dibromopentane and 1,6-dibromohexane have shorter chain lengths, which can influence their reactivity and the types of products formed in substitution and elimination reactions .

Properties

IUPAC Name

1,7-dibromoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWSZGCVEZRFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063519
Record name Heptane, 1,7-dibromo-
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Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4549-31-9
Record name 1,7-Dibromoheptane
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Record name Heptane, 1,7-dibromo-
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Record name 1,7-Dibromoheptane
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Record name Heptane, 1,7-dibromo-
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Record name Heptane, 1,7-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1,7-Dibromoheptane?

A: this compound is a dihaloalkane with the molecular formula C7H14Br2. While specific spectroscopic data isn't provided in the presented abstracts, its structure can be confirmed through techniques like 1H NMR and 13C NMR spectroscopy. [, ]

Q2: How is this compound synthesized?

A: One method involves the reaction of 1,7-heptanediol with hydrobromic acid using an acid catalyst like sulfuric acid. This reaction proceeds in two steps, with the initial formation of 7-bromo-1-heptanol, followed by its conversion to this compound. The reaction kinetics suggest the first step is slower and rate-determining. []

Q3: What are the applications of this compound in material science?

A: this compound is a crucial building block in synthesizing liquid crystalline polymers. It reacts with monomers like 1-(4-hydroxy-4′-biphenyl)-2-(4-hydroxyphenyl)butane (TPB) to create cyclic main-chain liquid-crystalline oligomers. These oligomers, particularly the cyclic trimer, tetramer, and pentamer, exhibit an enantiotropic nematic mesophase, making them valuable in materials requiring specific optical properties. []

Q4: Can you elaborate on the role of this compound in creating diverse liquid crystalline structures?

A: Research indicates that copolymers synthesized using this compound with varying chain length diols, such as 1,11-dibromoundecane, lead to a range of mesophase structures. These structures include tilted hexagonal columnar phases (ΦTH) with single or multiple tilt angles, hexagonal columnar phases (ΦH), and even highly ordered smectic phases. The specific structure formed is dependent on the ratio of different chain lengths within the copolymer. [, , ]

Q5: How does the composition of copolyethers synthesized with this compound influence their thermal properties?

A: Studies show a direct correlation between the copolymer composition and its mesomorphic phase transition temperatures. For instance, ternary copolyethers synthesized with this compound, 1,5-dibromopentane, and 1,9-dibromononane exhibit transition temperatures that are essentially the weight-averaged values of the corresponding homopolymers. This highlights the predictability of thermal properties based on the copolymer composition. []

Q6: Are there any catalytic applications for this compound?

A: While not directly acting as a catalyst, this compound is a key reactant in synthesizing novel acidic ionic liquids like 1-(ω-sulfonicacid)propyl-3-methylimidazolium bromide ((HSO3pmim)Br). These ionic liquids demonstrate high efficiency as brominating agents, catalysts, and solvents, particularly in synthesizing this compound itself, achieving yields up to 95%. []

Q7: What is known about the solubility of this compound?

A: Research indicates this compound is soluble in ethanol, and the density and viscosity of these binary mixtures have been studied across various temperatures. [, , ]

Q8: How is this compound used in studying fluorescence quenching?

A: this compound, along with 1-bromoheptane, acts as a quencher for the fluorescence of polycyclic aromatic hydrocarbons (PAHs). This quenching effect, attributed to the heavy atom effect, can be analyzed using Stern–Volmer plots, allowing for the determination of the ratios of the quenching rate constants to the fluorescence rate constants (kQ/kf). []

Q9: What are the implications of this compound in synthesizing biologically relevant molecules?

A: this compound plays a critical role in the multi-step synthesis of (±)-Prosafrinine, a natural 2,6-Dialkyl-3-piperidinol alkaloid. This synthesis showcases the utility of this compound in constructing complex molecules with potential biological activity. [] Furthermore, it's utilized in synthesizing urushiols, the vesicant principles found in Poison Ivy and other Anacardiaceae species. This application demonstrates its relevance in understanding the chemical properties and potential applications of naturally occurring toxins. []

Q10: Has this compound been used in synthesizing other types of polymers?

A: Yes, this compound has been employed in creating weak and strong basic resins by crosslinking branched and linear polyethyleneimine. These resins, particularly when N-methylated, demonstrate notable retention properties for uranium, highlighting potential applications in metal extraction and separation processes. []

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